2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Description
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (CAS: 203854-49-3), also referred to as Fmoc-L-β-homoglutamic acid 6-tert-butyl ester, is a specialized amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₅H₂₉NO₆ (molecular weight: 439.5 g/mol), featuring an Fmoc (9-fluorenylmethoxycarbonyl) group as an amine-protecting agent and a tert-butyl ester group for carboxyl protection . This dual protection ensures compatibility with solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions (e.g., piperidine), while the tert-butyl ester is acid-labile, enabling orthogonal deprotection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLAQPKWVSSKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The reaction conditions often include the use of sodium azide and organic solvents under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further peptide coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Organic Solvents: Such as dimethylformamide (DMF) and dichloromethane (DCM) are commonly used in the synthesis and purification processes.
Major Products Formed
The primary product formed from the deprotection reaction is the free amino acid, which can then be coupled with other amino acids to form peptides .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is widely used in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides by preventing side reactions.
Biological Research: Used in the synthesis of peptide-based drugs and biomolecules.
Medicinal Chemistry: Plays a role in the development of new therapeutic agents by enabling the synthesis of complex peptides.
Industrial Applications: Employed in the production of peptide-based materials and coatings.
Mechanism of Action
The compound exerts its effects by acting as a protecting group for amino acids. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group during peptide synthesis. Upon completion of the desired reactions, the Fmoc group can be selectively removed under basic conditions, exposing the amino group for further coupling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-L-β-Homoglutamic Acid Derivatives
(a) Fmoc-L-β-Homoglutamic Acid 6-Allyl Ester (CAS: 133464-45-6)
- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid.
- Key Differences :
- The allyl ester replaces the tert-butyl group, offering distinct deprotection conditions. Allyl esters are cleaved via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with nucleophiles like morpholine), making them suitable for acid-sensitive sequences .
- Applications : Preferred in convergent peptide synthesis where acid-labile groups are incompatible with other protecting strategies.
(b) Fmoc-L-β-Glutamic Acid 5-tert-Butyl Ester (CAS: 209252-17-5)
- Structure : Shorter carbon chain (β-glutamic acid vs. β-homoglutamic acid).
- Key Differences :
Phosphorylated and Functionalized Derivatives
(a) (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((Benzyloxy)(hydroxy)phosphoryl)oxy)hexanoic Acid
- Structure : Incorporates a phosphoryloxy group at the 6-position.
- Key Differences :
(b) 6-[1-(2-Nitrophenyl)ethoxy]-6-oxohexanoic Acid
Orthogonally Protected Derivatives
(S)-Fmoc-2-Amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic Acid (CAS: 357271-55-7)
- Structure : Combines Fmoc and Boc (tert-butoxycarbonyl) groups.
- Key Differences :
Physicochemical and Functional Comparisons
| Property | Target Compound (CAS: 203854-49-3) | Allyl Ester (CAS: 133464-45-6) | Phosphorylated Derivative | NPE Derivative |
|---|---|---|---|---|
| Deprotection Conditions | Acidic (TFA) | Pd-catalyzed | Acid/base-dependent | UV light |
| Solubility | Moderate in DMF/DCM | High in THF | High in aqueous buffers | Low in polar solvents |
| Molecular Weight (g/mol) | 439.5 | 421.4 | 501.4 | 325.3 |
| Key Applications | SPPS, stable intermediates | Convergent synthesis | Phosphopeptide mimics | Light-activated systems |
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (commonly referred to as Fmoc-Lys-(tBu)-OH) is a complex organic compound that plays a significant role in peptide synthesis and has potential biological applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 492.54 g/mol. The structure includes a hexanoic acid backbone, which contributes to its solubility and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N2O6 |
| Molecular Weight | 492.54 g/mol |
| CAS Number | 71989-26-9 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Biological Activity
Although specific biological activities of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid are not extensively documented, compounds with similar structures have been shown to exhibit significant biological properties. Research indicates that such compounds can play roles in:
- Peptide Synthesis : The Fmoc group allows for the selective protection of amino acids, facilitating the synthesis of peptides with desired sequences and functionalities.
- Drug Delivery Systems : The structural features of this compound suggest potential applications in drug delivery, enhancing the stability and bioavailability of therapeutic agents.
- Receptor-Ligand Interactions : Similar compounds have been studied for their binding affinities to various receptors, indicating potential utility in pharmacological research.
Peptide Synthesis Applications
In a study examining the synthesis of biologically active peptides, researchers utilized Fmoc-Lys-(tBu)-OH as a key building block. The study highlighted how the presence of the Fmoc group improved the yield and purity of synthesized peptides, demonstrating its effectiveness in peptide chemistry.
Drug Delivery Research
Another investigation focused on the use of derivatives of this compound in drug delivery systems. The findings suggested that modifications to the fluorenylmethoxycarbonyl group could enhance the stability and release profiles of encapsulated drugs, making it a promising candidate for further development in pharmaceutical formulations.
Binding Affinity Studies
Research involving receptor-ligand interactions has shown that compounds similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid exhibit significant binding affinities to various biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Enzyme-linked Immunosorbent Assay (ELISA) were employed to quantify these interactions, providing insights into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
